

Comparative Guide to the Biological Activity of Fluorinated Amphetamine Analogs

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Compound of Interest

Compound Name: *1,1,1-Trifluoro-2-butanamine
hydrochloride*

Cat. No.: *B1355300*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of fluorinated amphetamine analogs, focusing on their effects on locomotor activity. The introduction of fluorine into the amphetamine scaffold can significantly modulate its pharmacological properties, including potency and efficacy as a central nervous system stimulant. Understanding these structure-activity relationships is crucial for the development of novel therapeutic agents and for assessing the abuse potential of new psychoactive substances.

Comparison of Locomotor Activity

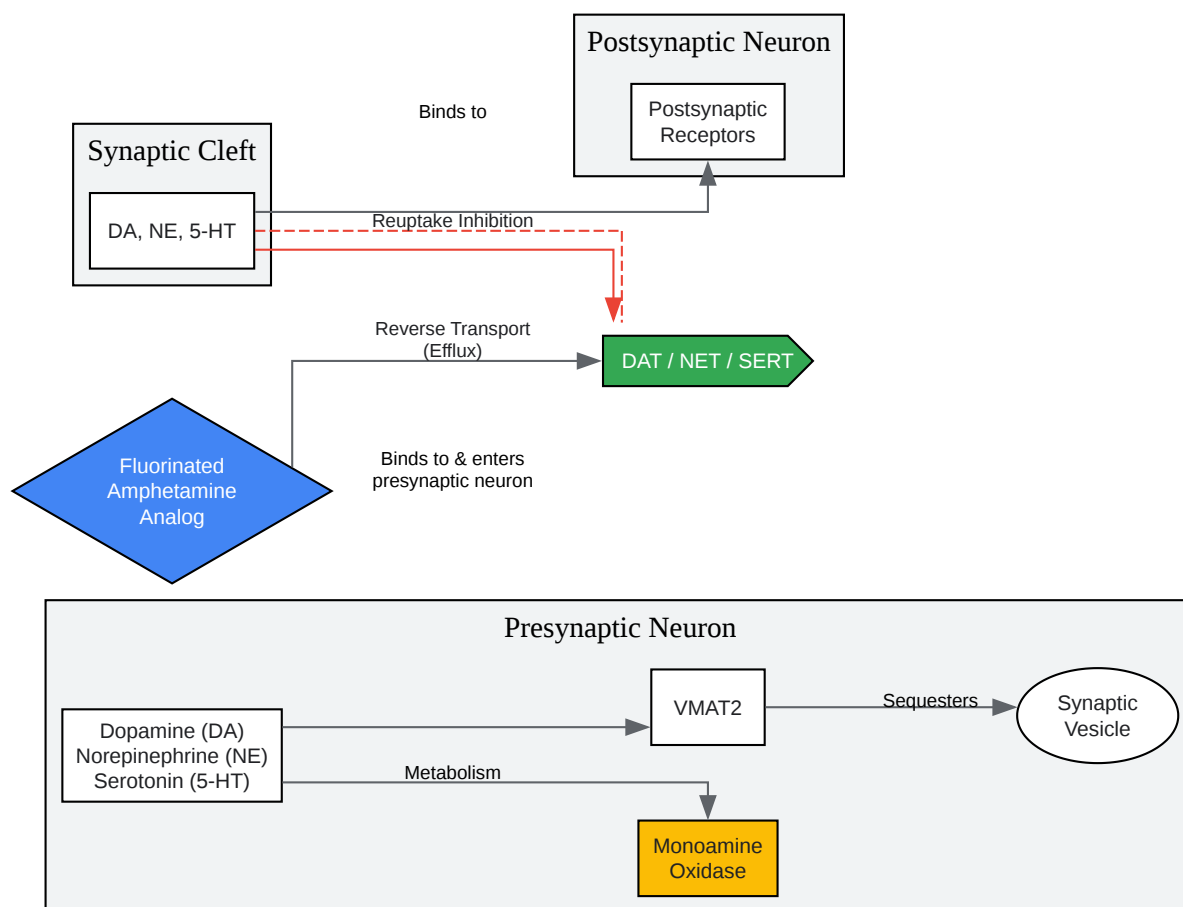
The following table summarizes the in vivo effects of various fluorinated amphetamine and methamphetamine analogs on locomotor activity in mice. The data is derived from studies assessing the stimulant properties of these compounds.

Compound	Abbreviation	Peak Locomotor Effect (counts)	Potency (ED ₅₀ mg/kg)
Methamphetamine	-	5905 - 7758	~0.38 - 2.0
2-Fluoroamphetamine	2-FA	5905 - 7758	~3.0 - 7.38
3-Fluoroamphetamine	3-FA	5905 - 7758	~3.0 - 7.38
2-Fluoromethamphetamine	2-FMA	2200 - 3980	~0.38 - 3.0
3-Fluoromethamphetamine	3-FMA	5905 - 7758	~3.0 - 7.38
4-Fluoromethamphetamine	4-FMA	2200 - 3980	> 7.38

Data compiled from studies on male Swiss-Webster mice. Potency and peak effects can vary based on specific experimental conditions.[\[1\]](#)[\[2\]](#)

Presumed Signaling Pathway: Monoamine Transporter Interaction

Fluorinated amphetamine analogs are presumed to exert their stimulant effects primarily by interacting with monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds can act as substrates for these transporters, leading to competitive inhibition of monoamine reuptake and promoting the reverse transport (efflux) of neurotransmitters from the presynaptic neuron into the synaptic cleft. This increase in synaptic monoamine levels is believed to underlie the observed increase in locomotor activity.



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Caption: Interaction of fluorinated amphetamine analogs with monoamine transporters.

Experimental Protocols

In Vivo Locomotor Activity Assessment in Rodents

This protocol outlines a standard procedure for evaluating the effects of fluorinated amphetamine analogs on spontaneous locomotor activity in mice.^{[1][2]}

1. Animals:

- Male Swiss-Webster mice are commonly used.
- Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
- Food and water are provided ad libitum.
- Mice should be acclimated to the housing facility for at least one week prior to the experiment.

2. Apparatus:

- An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system to automatically record locomotor activity.
- The testing room should be dimly lit with a consistent low level of background noise.

3. Procedure:

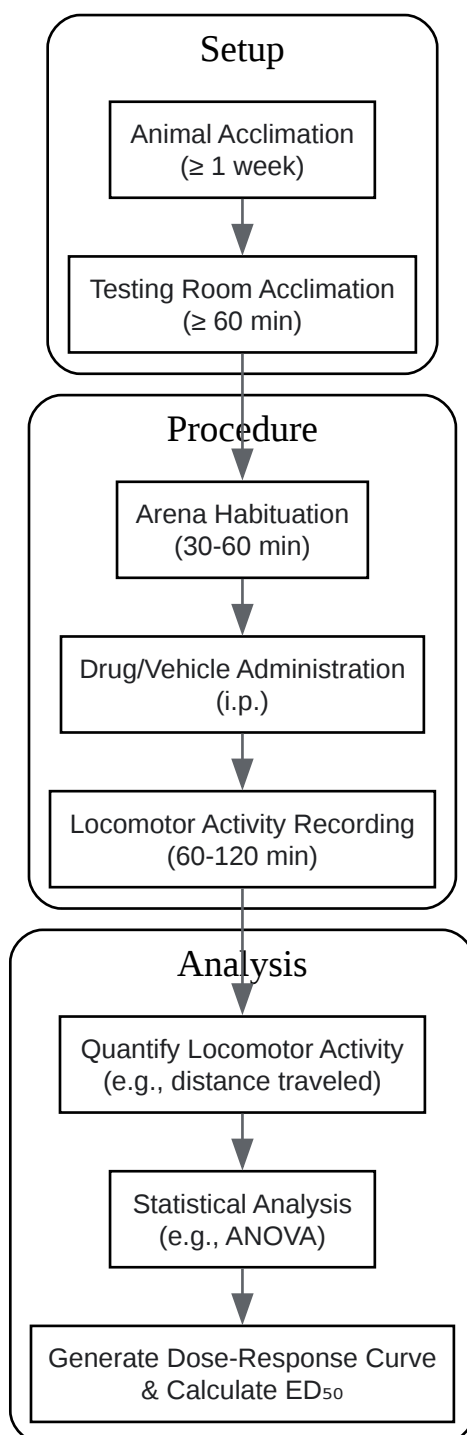
- **Habituation:** On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 60 minutes. Each mouse is then placed individually in the open-field arena for a 30-60 minute habituation period to establish baseline activity.
- **Drug Administration:** Following habituation, the mouse is briefly removed from the arena, and the test compound (e.g., a specific fluorinated amphetamine analog) or vehicle (e.g., sterile saline) is administered, typically via intraperitoneal (i.p.) injection. The animal is immediately returned to the arena.
- **Data Collection:** Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a set period, typically 60-120 minutes, post-injection. Data is often analyzed in time bins (e.g., 5-10 minutes) to observe the time course of the drug's effect.

4. Data Analysis:

- A dose-response curve is generated by testing a range of doses for each compound.
- The total locomotor activity over the entire session is compared between different dose groups and the vehicle control group using statistical methods such as one-way ANOVA

followed by post-hoc tests.

- The ED_{50} (the dose that produces 50% of the maximal effect) is calculated to determine the potency of each compound.



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Caption: Workflow for assessing locomotor activity in rodents.

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References

- 1. Locomotor and discriminative stimulus effects of fluorinated analogs of amphetamine and methamphetamine in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unthsc-ir.tdl.org [unthsc-ir.tdl.org]
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